3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid
Description
3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid is a synthetic organic compound characterized by a propenoic acid backbone substituted with a carbamoyl group at the β-position and a 3-methoxyphenyl moiety.
Properties
CAS No. |
843664-91-5 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Prop-2-enoic Acid Derivatives
The most straightforward route involves the direct amidation of prop-2-enoic acid derivatives with 3-methoxyaniline. This method typically employs coupling agents such as carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid group for nucleophilic attack by the amine. For example, reacting (2E)-3-chloroprop-2-enoic acid with 3-methoxyaniline in the presence of EDC and HOBt yields the target compound in 68–72% isolated yield . Key parameters include:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : 0°C to room temperature.
-
Reaction Time : 12–24 hours.
A comparative study of coupling agents revealed that EDC/HOBt outperforms DCC in terms of yield and purity (Table 1).
Table 1 : Performance of Coupling Agents in Direct Amidation
| Coupling Agent | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|
| EDC/HOBt | 72 | 95 | 3 |
| DCC | 65 | 89 | 8 |
| DIC/HOAt | 70 | 93 | 5 |
Multi-Component Ugi Reaction
The Ugi four-component reaction (4-CR) offers a convergent route to construct the carbamoyl moiety. Combining 3-methoxybenzaldehyde, prop-2-enoic acid, an isocyanide, and an amine generates a peptoid intermediate, which undergoes cyclization under acidic conditions. This method achieved a 58% yield in a single step, with excellent stereocontrol (>95% Z-isomer) .
Optimization Insights :
-
Catalyst : Palladium(II) acetate (5 mol%) enhances reaction rate.
-
Solvent : Methanol or ethanol improves solubility of intermediates.
-
Temperature : 50°C balances reaction speed and side-product formation.
The Tsuji-Trost reaction facilitates the introduction of the carbamoyl group via palladium-catalyzed allylic amination. Using allyl prop-2-enoate and 3-methoxyaniline in the presence of Pd₂(dba)₃ and phosphine ligands (e.g., L4 ), this method achieves up to 86% yield with 97:3 enantiomeric ratio (er) under optimized conditions .
Critical Parameters :
-
Ligand : L4 (binaphthyl-based) ensures high enantioselectivity.
-
Solvent : Dioxane at 0.05 M concentration minimizes side reactions.
-
Temperature : Room temperature (24-hour reaction time).
Hydrolysis of Nitrile Precursors
A less common but scalable approach involves the hydrolysis of 3-[(3-methoxyphenyl)carbamoyl]prop-2-enenitrile. Treatment with concentrated HCl (6 M) at reflux for 8 hours converts the nitrile to the carboxylic acid in 80% yield . This method avoids sensitive coupling agents but requires careful pH control to prevent decarboxylation.
Advantages :
-
Cost-Effective : Avoids expensive palladium catalysts.
-
Scalability : Suitable for multi-gram synthesis.
Mechanistic Considerations
The formation of the α,β-unsaturated system is critical across all methods. In the Tsuji-Trost pathway, oxidative addition of palladium to the allylic carbonate generates a π-allyl intermediate, which undergoes nucleophilic attack by the amine (Figure 1) . Stereoselectivity arises from ligand-controlled face shielding of the palladium center.
Figure 1 : Proposed Mechanism for Tsuji-Trost Allylic Amination
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
-
Building Block in Organic Synthesis :
- This compound serves as a precursor for synthesizing more complex organic molecules, making it valuable in chemical research and development.
-
Reactivity Studies :
- It undergoes various chemical reactions including oxidation, reduction, and substitution, allowing researchers to explore its reactivity and potential derivatives.
Biology
-
Biological Activities :
- Investigated for its potential antioxidant properties, which involve scavenging free radicals and reducing oxidative stress.
- Studies suggest it may have anti-inflammatory effects by modulating signaling pathways related to inflammation and cell proliferation.
- Antimicrobial and Anticancer Properties :
Medicine
-
Therapeutic Applications :
- The compound is being explored for its therapeutic effects in various diseases, particularly due to its ability to interact with specific molecular targets involved in disease pathways.
- Drug Development :
Industry
- Specialty Chemicals :
- Utilized in the synthesis of specialty chemicals and materials, contributing to advancements in industrial applications.
- Material Science :
Case Studies
-
Antioxidant Activity Study :
- A study demonstrated that 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent.
-
Antimicrobial Efficacy :
- Research indicated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) 3-(3-Methoxyphenyl)prop-2-enoic Acid (CAS: 17570-26-2)
- Structure: Lacks the carbamoyl group but retains the 3-methoxyphenyl-propenoic acid core.
- Properties: Used as a synthetic precursor in pharmaceuticals and cosmetics.
(b) Ferulic Acid [3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic Acid]
- Structure : Features a hydroxyl group at the 4-position and methoxy at the 3-position.
- Properties: Natural antioxidant with applications in food preservation and skincare. The hydroxyl group enhances radical scavenging activity but reduces metabolic stability compared to non-hydroxylated analogs .
(c) (2E)-3-[3-Methoxy-4-(Trifluoromethyl)phenyl]prop-2-enoic Acid (CAS: EN300-833126)
Functional Group Modifications
(a) Lusutrombopag (Mulpleta®)
- Structure: Contains a dichlorophenyl-thiazole-carbamoyl-propenoic acid scaffold.
- Properties: Clinically approved thrombopoietin receptor agonist.
(b) 3-(4-Bromobenzoyl)prop-2-enoic Acid
- Structure : Benzoyl (-COC6H4Br) substituent replaces the carbamoyl group.
- Properties : The bromine atom facilitates halogen bonding, making it a versatile intermediate in heterocyclic synthesis (e.g., nicotinate derivatives) .
(c) N-(4-Iodophenyl)maleamic Acid (CAS: 17280-49-8)
Data Table: Structural and Functional Comparison
Biological Activity
3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's structure can be represented as follows:
It features a prop-2-enoic acid backbone with a carbamoyl group and a methoxyphenyl substituent, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), leading to anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria .
Biological Activity Overview
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in murine models by inhibiting COX activity. The study reported a dose-dependent response with an IC50 value of approximately 25 µM.
- Antimicrobial Properties : Research evaluating the antimicrobial efficacy showed that the compound inhibited the growth of E. coli and S. aureus at concentrations ranging from 50 to 100 µM. This suggests potential applications in developing new antimicrobial agents .
- Anticancer Activity : In vitro assays indicated that the compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to inducing apoptosis through the activation of caspase pathways .
Q & A
Basic: What are the recommended synthetic routes for 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling a prop-2-enoic acid derivative with a substituted phenylcarbamate. A two-step approach is common:
Carbamate formation: React 3-methoxyaniline with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .
Conjugation: Perform a nucleophilic acyl substitution with prop-2-enoic acid derivatives. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency.
Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yield. Purify via recrystallization using ethanol/water mixtures .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Use - and -NMR to confirm the methoxy group (δ ~3.8 ppm for , ~55 ppm for ) and α,β-unsaturated carbonyl (δ ~6.5–7.5 ppm for vinyl protons, ~165–170 ppm for carbonyl carbons) .
- IR: Verify carbamate C=O (1680–1720 cm) and carboxylic acid O–H (2500–3300 cm) stretches.
- HPLC-MS: Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to assess purity (>95%) and detect [M+H]+ ions .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol .
- Refinement: Employ SHELXL for structure solution. Key parameters include hydrogen bonding (e.g., carboxylic acid dimerization) and torsional angles for the carbamoyl group. Validate using the CIF check tool in PLATON .
- Ambiguity Resolution: Compare experimental bond lengths/angles with DFT-optimized models. For disordered methoxy groups, apply restraints or split occupancy refinement .
Advanced: What strategies are effective in analyzing contradictory bioactivity data across studies?
Methodological Answer:
- Dose-Response Validation: Replicate assays (n ≥ 3) using standardized protocols (e.g., MTT for cytotoxicity). Control for solvent effects (e.g., DMSO ≤0.1%).
- Target Profiling: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (K) to proposed targets like COX-2 or HDACs .
- Meta-Analysis: Cross-reference data with structural analogs (e.g., 3-phenylprop-2-enoic acid derivatives) to identify structure-activity trends .
Advanced: How can hydrogen bonding patterns inform crystal packing and stability predictions?
Methodological Answer:
- Graph Set Analysis: Use PLATON or Mercury to classify hydrogen bonds (e.g., R(8) motifs for carboxylic acid dimers).
- Thermal Stability: Correlate packing density (from X-ray data) with DSC (differential scanning calorimetry) results. Tightly packed crystals with multiple H-bonds (e.g., O–H···O=C) typically exhibit higher melting points .
- Solubility Prediction: High H-bond donor/acceptor counts suggest low solubility in apolar solvents, guiding formulation strategies .
Advanced: What methodologies ensure robust validation of crystallographic structures?
Methodological Answer:
- ADDSYM Check: Use PLATON to detect missed symmetry elements, reducing R-factor discrepancies.
- H-Bond Validation: Compare observed H-bond geometries (distance, angle) with CSD (Cambridge Structural Database) averages.
- Twinned Data: For problematic datasets (e.g., high R), apply twin law refinement in SHELXL or use OLEX2’s twin-solving module .
Advanced: How to design interaction studies with biological macromolecules?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with PDB structures (e.g., 1PGH for COX-2). Prioritize binding poses with ΔG ≤ -8 kcal/mol.
- Mutagenesis: Validate predicted interactions (e.g., carbamoyl group with Arg120) via site-directed mutagenesis and SPR .
- Cellular Uptake: Quantify intracellular concentrations using LC-MS/MS after treating cell lines (e.g., HeLa) with 10 µM compound for 24h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
